molecular formula C16H27Cl2N3O2 B1402575 3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride CAS No. 1361118-60-6

3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride

Cat. No. B1402575
M. Wt: 364.3 g/mol
InChI Key: GHWNOKRDPVMWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, a pyrimidine ring, and a propionic acid group. The exact 3D orientation of these groups would depend on the specific synthesis process and could impact the compound’s properties and biological activity .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions . These can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives can have a wide range of properties depending on their substituents .

Future Directions

Piperidine derivatives are a significant area of research in drug discovery . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name

3-[6-methyl-2-(1-propan-2-ylpiperidin-3-yl)pyrimidin-4-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2.2ClH/c1-11(2)19-8-4-5-13(10-19)16-17-12(3)9-14(18-16)6-7-15(20)21;;/h9,11,13H,4-8,10H2,1-3H3,(H,20,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWNOKRDPVMWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN(C2)C(C)C)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride
Reactant of Route 2
3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride
Reactant of Route 3
3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride
Reactant of Route 4
3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride
Reactant of Route 5
3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride
Reactant of Route 6
3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride

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